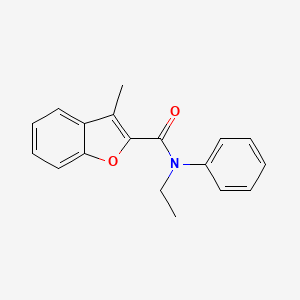![molecular formula C13H11BrN4 B5560311 3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)
3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is an organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core with a bromophenyl and a methyl group attached, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
The synthesis of 3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the condensation of aminoazoles with acrylonitrile derivatives, followed by cyclization to form the pyrazolopyrimidine core . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and efficient catalysts.
Análisis De Reacciones Químicas
3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Cyclization: This reaction forms additional rings, potentially enhancing the compound’s biological activity.
Aplicaciones Científicas De Investigación
3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mecanismo De Acción
The mechanism of action of 3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. It may also interact with receptors, modulating their activity and affecting cellular signaling pathways .
Comparación Con Compuestos Similares
3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:
5-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Known for its potent anti-inflammatory activity.
4,7-dihydro-4-ethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-one: A weak PGE2 inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4/c1-8-5-12(15)18-13(17-8)11(7-16-18)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNUCDPXGCYHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3S,4R)-1-(dimethylsulfamoyl)-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5560232.png)
![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)
![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5560247.png)

![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)
![(1S,5R)-3-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)
![2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE](/img/structure/B5560267.png)
![N'-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5560276.png)


![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![Methyl 4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)

